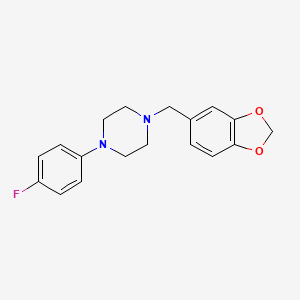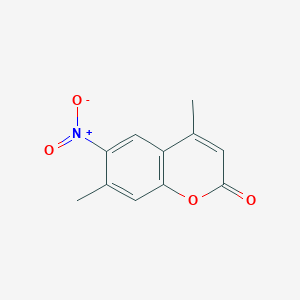![molecular formula C18H25NO4 B5669943 ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate](/img/structure/B5669943.png)
ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate is a complex organic compound that features a cyclohexyl group, a hydroxybenzyl moiety, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate typically involves multi-step organic reactions. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with 4-hydroxybenzyl chloride to form the intermediate. This intermediate is subsequently reacted with ethyl 3-oxopropanoate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances reproducibility.
化学反応の分析
Types of Reactions
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or isocyanates in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or urea derivatives.
科学的研究の応用
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate involves its interaction with specific molecular targets. The hydroxybenzyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Ethyl 3-{[1-(4-hydroxybenzyl)cyclohexyl]amino}-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-{[1-(4-methoxybenzyl)cyclohexyl]amino}-3-oxopropanoate: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and biological activity.
Ethyl 3-{[1-(4-hydroxyphenyl)cyclohexyl]amino}-3-oxopropanoate: The phenyl group provides different steric and electronic properties compared to the benzyl group.
Ethyl 3-{[1-(4-hydroxybenzyl)cyclopentyl]amino}-3-oxopropanoate: The cyclopentyl group introduces different conformational flexibility compared to the cyclohexyl group.
特性
IUPAC Name |
ethyl 3-[[1-[(4-hydroxyphenyl)methyl]cyclohexyl]amino]-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-23-17(22)12-16(21)19-18(10-4-3-5-11-18)13-14-6-8-15(20)9-7-14/h6-9,20H,2-5,10-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMQYCIFEPBLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NC1(CCCCC1)CC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-9-[2-(2-methyl-1H-imidazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5669862.png)

![2-((3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B5669887.png)
![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)propanamide](/img/structure/B5669891.png)
![1-(4-{[3-(2-methoxyphenoxy)-1-azetidinyl]carbonyl}benzyl)piperidine](/img/structure/B5669897.png)
![(3aR,6aR)-N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxamide](/img/structure/B5669905.png)
![N-[2-(methylthio)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5669907.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5669912.png)
![4-Cyclopentyl-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]piperazin-2-one](/img/structure/B5669915.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-phenoxyacetamide](/img/structure/B5669928.png)
![1-[4-[(2,3-Dichlorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B5669931.png)
![2-{[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]amino}-1-(2-furyl)ethanol](/img/structure/B5669938.png)

![1-(2-fluoro-4-methoxybenzyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5669956.png)
